molecular formula C5H7ClN2O3 B1666538 Acivicin CAS No. 42228-92-2

Acivicin

Numéro de catalogue: B1666538
Numéro CAS: 42228-92-2
Poids moléculaire: 178.57 g/mol
Clé InChI: QAWIHIJWNYOLBE-OKKQSCSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Inhibition of Tumor Growth

Acivicin has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that this compound can significantly reduce the proliferation of pancreatic carcinoma cells (MIA PaCa-2), showing an inhibition rate of 78% at a concentration of 5 μM after 72 hours . Additionally, it was found to irreversibly inactivate γ-glutamyl transpeptidase in these cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Target Discovery and Profiling

Recent research utilized activity-based proteomic profiling to elucidate this compound's specific targets within cancer cells. This approach revealed that this compound preferentially inhibits aldehyde dehydrogenase 4A1 (ALDH4A1) by binding to its catalytic site. Downregulation of ALDH4A1 via siRNA led to severe inhibition of cell growth, providing insight into the compound's cytotoxic effects .

Clinical Trials and Toxicity Concerns

This compound underwent several clinical trials in the 1980s aimed at evaluating its efficacy as an anti-cancer drug. However, these trials were halted due to dose-limiting central nervous system (CNS) toxicity characterized by symptoms such as lethargy and confusion . Although the CNS toxicity could potentially be mitigated by co-administration with amino acids to block drug uptake in the CNS, these findings have limited its clinical application .

Preclinical Studies on Resistance Mechanisms

In studies involving Leishmania species, resistance to this compound was associated with reduced uptake of glutamate. This finding highlights the importance of understanding metabolic pathways in developing resistance mechanisms against this compound and similar compounds .

In Vivo Efficacy in Animal Models

This compound has also been tested in animal models where it demonstrated significant antitumor activity. For example, it inhibited the growth of hepatocellular carcinoma cells (HepG2) with an IC50 value lower than that observed for unmodified this compound . These findings underscore its potential utility in targeted cancer therapies.

Summary Table: Key Findings on this compound

Application Area Findings
Mechanism Inhibits glutamine-dependent enzymes; affects nucleotide and amino acid synthesis
Cancer Cell Lines Significant growth inhibition observed in MIA PaCa-2 pancreatic carcinoma cells
Target Discovery Inhibits ALDH4A1; downregulation leads to severe growth inhibition
Clinical Trials Phase I trials halted due to CNS toxicity; potential mitigation strategies identified
Resistance Mechanisms Reduced glutamate uptake linked to resistance in Leishmania species
In Vivo Studies Effective against hepatocellular carcinoma; low IC50 values indicate potential for targeted therapy

Analyse Biochimique

Biochemical Properties

Acivicin is known to interfere with glutamate metabolism and inhibit glutamate-dependent synthesis of enzymes . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase, which are involved in purine and pyrimidine metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases, leading to corresponding decreases in cellular CTP and GTP levels . This interference with glutamate metabolism and inhibition of enzyme synthesis potentially makes this compound helpful in the treatment of solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom . It also inhibits specific aldehyde dehydrogenases, particularly ALDH4A1, by binding to the catalytic site .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits several glutamine-dependent amidotransferases, which are involved in purine and pyrimidine metabolism . It also inhibits gamma-glutamyltranspeptidase, an enzyme that plays an important role in glutathione metabolism and in amino acid transport by cells .

Transport and Distribution

It’s suggested that the uptake of this compound might be mediated by the L-amino acid transport system .

Analyse Des Réactions Chimiques

L'Acivicin subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des nucléophiles comme la sérine et la cystéine, et les réactions se produisent généralement dans des conditions physiologiques . Les principaux produits formés à partir de ces réactions sont les enzymes inhibées et l'atome de chlore déplacé correspondant .

4. Applications de la recherche scientifique

L'this compound a été largement étudié pour ses applications en recherche scientifique, notamment :

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant la gamma-glutamyl transférase et en interférant avec le métabolisme du glutamate . Il inhibe la synthèse des enzymes dépendantes du glutamate, ce qui est potentiellement utile dans le traitement des tumeurs solides . L'this compound se lie au site catalytique des aldéhydes déshydrogénases, conduisant à l'inhibition de leur activité et à l'inhibition subséquente de la croissance cellulaire .

Activité Biologique

Acivicin, a modified amino acid and glutamine analog, has been extensively studied for its biological activity, particularly in the context of cancer treatment. Despite its potential, clinical applications have been limited due to significant toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of glutamine-dependent enzymes. Key findings include:

  • Inhibition of Amidotransferases : this compound targets several glutamine-dependent amidotransferases, including CTP synthase and carbamoyl phosphate synthetase II. This inhibition disrupts purine and pyrimidine metabolism, leading to decreased cellular levels of CTP and GTP .
  • Targeting Aldehyde Dehydrogenases : Recent studies have shown that this compound preferentially inhibits ALDH4A1 by binding to its catalytic site. This interaction is linked to significant cytotoxic effects in cancer cells .
  • Impact on Bacterial Growth : In Escherichia coli, this compound prevents growth in minimal media unless supplemented with purines or histidine, indicating its role in hindering metabolic processes related to glutamine transport and utilization .

Pharmacological Effects

The pharmacological profile of this compound includes both therapeutic potential and adverse effects:

  • CNS Toxicity : Clinical trials have reported severe central nervous system (CNS) toxicity at higher doses (30 mg/m²/day), characterized by lethargy and confusion. However, concomitant administration of amino acids has been shown to mitigate this toxicity, allowing for dose escalation up to 50 mg/m²/day without significant increases in plasma concentration .
  • Dose-Related Toxicities : Other observed toxicities include neutropenia and thrombocytopenia, which correlate with this compound exposure levels. The maximum tolerated dose (MTD) was determined to be 50 mg/m²/day .

Case Studies

Several clinical studies have explored the efficacy and safety of this compound in cancer therapy:

  • Phase I Study : A study involving 23 patients with advanced malignancies assessed the safety and pharmacokinetics of this compound administered via continuous infusion. The study found that while CNS toxicity was a concern, the use of amino acid infusions allowed for higher dosing without exacerbating side effects .
  • Target Discovery in Cancer Cells : Another study utilized activity-based proteomic profiling to identify this compound's specific targets in cancer cells. The findings indicated that this compound's cytotoxicity is primarily mediated through the inhibition of specific aldehyde dehydrogenases .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Study Findings Implications
Target DiscoveryInhibits ALDH4A1; affects purine/pyrimidine metabolismPotential for targeted cancer therapy
Phase I StudyCNS toxicity mitigated by amino acids; MTD at 50 mg/m²/daySafe dosage levels for further trials
Bacterial GrowthInhibits E. coli growth unless supplementedInsights into metabolic interference

Propriétés

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046010
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL)
Record name ACIVICIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

42228-92-2
Record name Acivicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acivicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acivicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIVICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acivicin
Reactant of Route 2
Acivicin
Reactant of Route 3
Acivicin
Reactant of Route 4
Acivicin
Reactant of Route 5
Acivicin
Reactant of Route 6
Acivicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.